4,5-Dihydro-3,5-diphenylisoxazole
Overview
Description
4,5-Dihydro-3,5-diphenylisoxazole is a heterocyclic compound with the molecular formula C₁₅H₁₃NO It is a member of the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-3,5-diphenylisoxazole typically involves a 1,3-dipolar cycloaddition reaction. One common method is the reaction between hydroxyimoyl chlorides and dipolarophiles under mild basic conditions, such as sodium bicarbonate at ambient temperature . Another approach involves the use of terminal alkynes and nitrile oxides formed in situ by deprotonation of hydroxyimidoyl chlorides . These reactions can be performed under solvent-free conditions or using green solvents like water or ionic liquids to minimize environmental impact .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-friendly synthetic strategies are often employed to scale up the production of such compounds. Metal-free synthetic routes are preferred to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-3,5-diphenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4,5-Dihydro-3,5-diphenylisoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4,5-Dihydro-3,5-diphenylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4,5-Dihydro-3,5-diphenylisoxazole can be compared with other similar compounds, such as:
3,5-Diphenylisoxazole: This compound lacks the dihydro functionality, which can affect its reactivity and biological activity.
3,5-Diphenyl-4,5-dihydroisoxazole: Similar in structure but may have different substituents or functional groups, leading to variations in properties and applications
Properties
IUPAC Name |
3,5-diphenyl-4,5-dihydro-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,15H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTURVIUZIGWEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4894-23-9 | |
Record name | Isoxazole, 4,5-dihydro-3,5-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC91647 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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